molecular formula C13H9F9O4 B565464 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 CAS No. 1246814-69-6

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3

Cat. No.: B565464
CAS No.: 1246814-69-6
M. Wt: 403.215
InChI Key: RXCBHSJSTYMELN-CBYSEHNBSA-N
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Description

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 is a fluorinated organic compound. It is characterized by the presence of trifluoroethyl groups and a benzoate ester structure. This compound is often used in scientific research due to its unique chemical properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include elevated temperatures and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. The final product is usually purified through techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s stability and unique properties make it useful in biochemical studies and as a probe in various biological assays.

    Medicine: It is investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 involves its interaction with specific molecular targets. The trifluoroethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl benzoate: Similar in structure but lacks the additional trifluoroethoxy groups.

    2,2,2-Trifluoroethyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the trifluoroethoxy groups.

    2,2,2-Trifluoroethyl 3,5-dinitrobenzoate: Contains nitro groups, which significantly alter its chemical properties.

Uniqueness

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 is unique due to the presence of multiple trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1246814-69-6

Molecular Formula

C13H9F9O4

Molecular Weight

403.215

IUPAC Name

2,2,2-trifluoroethyl 2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2/i1D,2D,3D

InChI Key

RXCBHSJSTYMELN-CBYSEHNBSA-N

SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F

Synonyms

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 2,2,2-Trifluoroethyl Ester; 

Origin of Product

United States

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